![molecular formula C15H9FN2O3 B2382250 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] CAS No. 339021-15-7](/img/structure/B2382250.png)
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "FTIH" and has been synthesized using various methods.
Applications De Recherche Scientifique
Antitubercular Activity
The compound 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] and its derivatives have been researched for their potential in treating tuberculosis. Specifically, derivatives of isoniazid, a well-known antitubercular drug, have shown significant activity against INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the design of new antitubercular agents, especially against resistant strains of tuberculosis (Asif, 2014).
Cytochrome P450 Inhibition
The interaction of this chemical class with cytochrome P450 (CYP) enzymes has been a subject of study, given that these enzymes are crucial in drug metabolism and can lead to potential drug-drug interactions. Understanding the inhibitory profile of these compounds on different CYP isoforms can inform the development of drugs with minimized adverse interactions (Khojasteh et al., 2011).
Antimicrobial Properties
Hydrazide-hydrazone derivatives, to which 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] belongs, are recognized for a broad spectrum of biological activities, including antimicrobial action. These compounds have been explored for their antibacterial, antifungal, and antiprotozoal properties, presenting themselves as a significant area for the development of new antimicrobial agents (Popiołek, 2016).
Biological Activities of Metal Complexes
Studies have delved into the biological activities of metal complexes involving polycyclic aromatic hydrazones. Given the notable bioactivities of these complexes, particularly in antibacterial and anticancer domains, there's a strong impetus for further research in this field. These investigations not only offer insights into the structural design of these complexes but also pave the way for the exploration of their biological potential (Liu et al., 2022).
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULIIOQDMCKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)
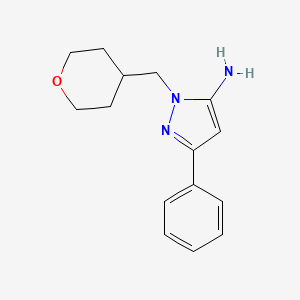
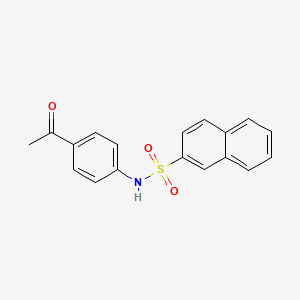
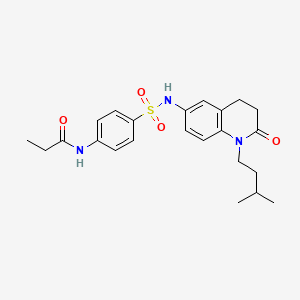
![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)
![2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2382183.png)
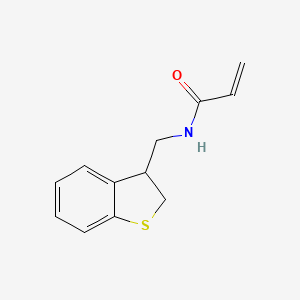
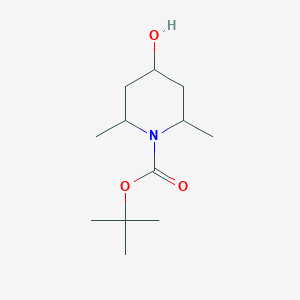
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)
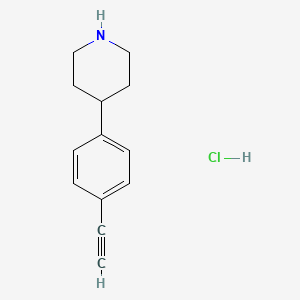
![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)